3-(4-Nitrophenoxy)butyric Acid
Description
3-(4-Nitrophenoxy)butyric Acid is a carboxylic acid derivative featuring a butyric acid backbone substituted with a 4-nitrophenoxy group at the third carbon.
Properties
Molecular Formula |
C10H11NO5 |
|---|---|
Molecular Weight |
225.20 g/mol |
IUPAC Name |
3-(4-nitrophenoxy)butanoic acid |
InChI |
InChI=1S/C10H11NO5/c1-7(6-10(12)13)16-9-4-2-8(3-5-9)11(14)15/h2-5,7H,6H2,1H3,(H,12,13) |
InChI Key |
KMTHNBOSBSKQAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
4-(4-Nitrophenyl)butyric Acid
- Structure : Nitro group directly attached to the phenyl ring, which is linked to the butyric acid chain.
- Molecular Formula: C₁₀H₁₁NO₄
- Molecular Weight : 209.20 g/mol
- CAS No.: 5600-62-4
- Key Differences: Lack of an ether oxygen between the phenyl ring and the butyric acid chain compared to 3-(4-Nitrophenoxy)butyric Acid. The nitro group’s direct attachment enhances electron-withdrawing effects, increasing carboxylic acid acidity.
- Applications : Used in organic synthesis and as a reference standard in chromatography .
3-(4-Nitrophenoxy)benzoic Acid
- Structure: Benzoic acid core with a 4-nitrophenoxy group at the third position.
- Molecular Formula: C₁₃H₉NO₅
- Molecular Weight : 259.22 g/mol
- CAS No.: 27237-21-4
- Key Differences: Shorter carboxylic acid chain (benzoic acid vs. butyric acid) reduces lipophilicity. The phenoxy group’s orientation may alter steric interactions in synthetic pathways.
- Applications : Pharmacological research, particularly as a synthetic intermediate .
4-Phenylbutyric Acid
- Structure : Phenyl group attached to the fourth carbon of butyric acid.
- Molecular Formula : C₁₀H₁₂O₂
- Molecular Weight : 164.20 g/mol (inferred from C₁₀H₁₂O₂)
- CAS No.: 1821-12-1
- Key Differences :
- Absence of a nitro group reduces electron-withdrawing effects, resulting in lower acidity.
- Enhanced metabolic stability due to the lack of reactive nitro groups.
- Applications : Laboratory chemical, therapeutic agent for urea cycle disorders .
3-(4-Hydroxy-3-nitrophenyl)propanoic Acid
- Structure: Propanoic acid chain with a nitro- and hydroxyl-substituted phenyl group.
- Molecular Formula: C₉H₉NO₅
- CAS No.: 38196-09-7
- Key Differences: Shorter chain length (propanoic vs. butyric acid) affects solubility and bioavailability. Additional hydroxyl group introduces hydrogen-bonding capacity, altering reactivity.
- Applications : Research in organic chemistry and drug discovery .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Electronic Effects: The nitro group in para positions enhances acidity in both nitrophenyl and nitrophenoxy derivatives, facilitating deprotonation in polar solvents .
- Biological Activity : Compounds like 4-phenylbutyric acid demonstrate therapeutic utility, suggesting that nitro-substituted analogs may exhibit modified pharmacokinetics or target specificity .
- Synthetic Utility: Phenoxy-linked compounds (e.g., 3-(4-Nitrophenoxy)benzoic Acid) are favored in stepwise syntheses due to their stability under acidic conditions .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(4-Nitrophenoxy)butyric Acid, and how can side products be minimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution between 4-nitrophenol and a butyric acid derivative (e.g., bromobutyric acid). Catalytic conditions (e.g., K₂CO₃ in DMF at 80°C) enhance yield by promoting phenoxide formation . Side products like unreacted phenol or esterified derivatives can arise; purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization in ethanol is recommended. Monitor reaction progress with TLC (Rf ~0.3 in 1:3 ethyl acetate/hexane) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR (DMSO-d₆) shows distinct signals: δ 8.2 ppm (aromatic protons ortho to nitro), δ 4.1 ppm (OCH₂), and δ 2.5 ppm (CH₂ adjacent to COOH) .
- IR : Confirm nitro group (1520 cm⁻¹, asymmetric NO₂ stretch) and carboxylic acid (1700 cm⁻¹, C=O) .
- HPLC : Use a C18 column (acetonitrile/0.1% TFA mobile phase) for purity assessment; retention time ~8.2 min .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and reactions .
- Storage : Keep in amber glass bottles at 4°C to prevent photodegradation. Incompatible with strong oxidizers (e.g., HNO₃) due to nitro group reactivity .
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .
Advanced Research Questions
Q. How does the nitro group’s position influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The para-nitro group enhances electrophilicity at the phenoxy carbon via resonance withdrawal, facilitating SN2 reactions. Compare with meta-nitro analogs (lower reactivity) using kinetic studies (UV-Vis monitoring at 400 nm for nitro decay). Computational modeling (DFT) can predict charge distribution .
Q. What are the mechanistic pathways for nitro group reduction in this compound, and how do catalysts affect selectivity?
- Methodological Answer : Catalytic hydrogenation (H₂/Pd-C in ethanol) reduces nitro to amine, but over-reduction may degrade the phenoxy moiety. Alternatively, use Zn/NH₄Cl for selective nitro-to-amine conversion without affecting the ether linkage. Monitor intermediates via LC-MS (m/z 209 → 179 for amine product) .
Q. How does pH affect the stability of this compound in aqueous solutions?
- Methodological Answer : At pH < 3, the carboxylic acid protonates, increasing hydrophobicity and precipitation risk. At pH > 8, nitro group hydrolysis may occur. Conduct stability studies via accelerated degradation (40°C, 75% RH) with HPLC tracking. Buffer solutions (pH 2–9) reveal optimal stability at pH 5–6 .
Q. What strategies resolve contradictions in reported melting points or spectral data for this compound?
- Methodological Answer : Discrepancies often stem from polymorphic forms or residual solvents. Perform DSC to identify polymorphs (e.g., Form I mp 145°C vs. Form II mp 138°C). Recrystallize from different solvents (e.g., water vs. ethanol) and compare PXRD patterns. Cross-validate NMR with COSY/HSQC to confirm peak assignments .
Q. Can this compound serve as a precursor for fluorescent probes, and what modifications enhance quantum yield?
- Methodological Answer : Introduce electron-donating groups (e.g., -NH₂ at the meta position) via Suzuki coupling to shift absorption/emission wavelengths. Measure quantum yield using integrating sphere-equipped fluorometers. Compare with analogs like 4-(4-fluorophenyl)butyric acid (lower λem due to fluorine’s electron-withdrawing effect) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
